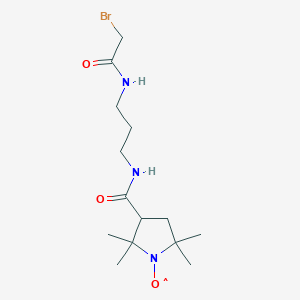
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical, commonly known as BrAAP-CPLX, is a stable nitroxide radical that has shown potential in various scientific research applications. It is synthesized through a multi-step process and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
BrAAP-CPLX acts as a stable nitroxide radical that can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. It can also scavenge reactive oxygen species (ROS) and protect against oxidative stress in biological systems.
Efectos Bioquímicos Y Fisiológicos
BrAAP-CPLX has been shown to have various biochemical and physiological effects, including the ability to protect against oxidative stress, modulate enzyme activity, and alter membrane fluidity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BrAAP-CPLX is its stability, which allows for long-term studies. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, its use can be limited by its potential toxicity and the need for specialized equipment for EPR and MRI studies.
Direcciones Futuras
There are several future directions for the use of BrAAP-CPLX in scientific research, including the development of new imaging techniques, the investigation of its potential therapeutic applications, and the exploration of its interactions with various biomolecules. Additionally, the use of BrAAP-CPLX in combination with other probes and techniques may provide new insights into biological systems and disease processes.
Métodos De Síntesis
BrAAP-CPLX is synthesized through a multi-step process that involves the reaction of 2-bromoacetamide with 3-amino-1-propanol, followed by the reaction of the resulting product with di-tert-butyl dicarbonate. The final step involves the reaction of the resulting product with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of triethylamine.
Aplicaciones Científicas De Investigación
BrAAP-CPLX has been used in various scientific research applications, including as a spin label for electron paramagnetic resonance (EPR) spectroscopy studies, as a contrast agent for magnetic resonance imaging (MRI) studies, and as a redox-sensitive probe for fluorescence imaging studies. It has also been used to study the mechanism of action of various enzymes and to investigate the oxidative stress in biological systems.
Propiedades
Número CAS |
100900-11-6 |
|---|---|
Nombre del producto |
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical |
Fórmula molecular |
C14H25BrN3O3 |
Peso molecular |
363.27 g/mol |
InChI |
InChI=1S/C14H25BrN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
Clave InChI |
HRHTYNXIXOOARI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
SMILES canónico |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



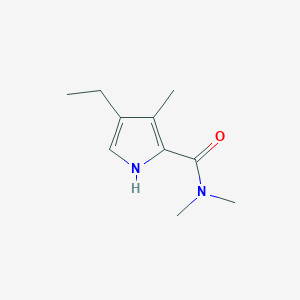
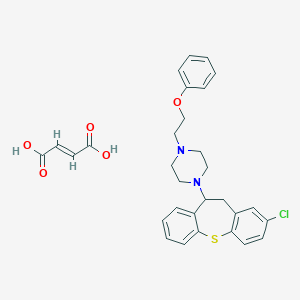
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
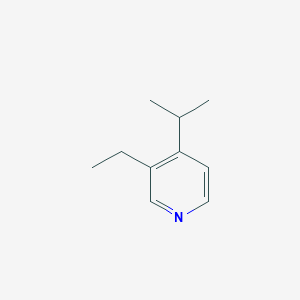
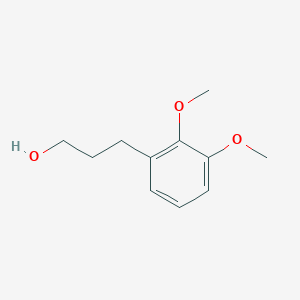
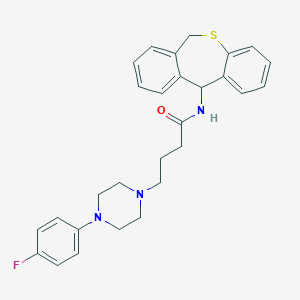
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

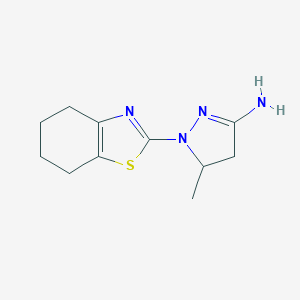
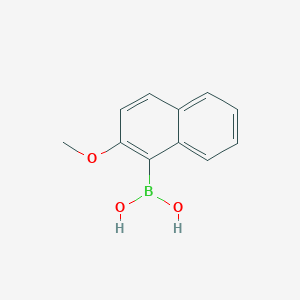
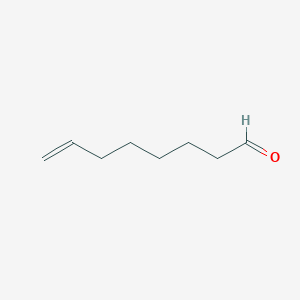
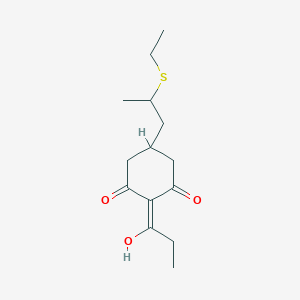
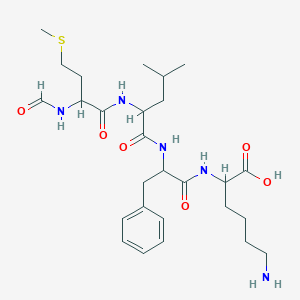
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)